Kinase Selectivity Profile Across Epigenetic Targets: PRMT7 vs. PRMT5 Differential
In a multi-target screening panel, 4-methyl-2-(phenylamino)pyrimidine-5-carboxylic acid (ChEMBL4092336) was profiled against PRMT7 and PRMT5. The compound showed no meaningful inhibition of PRMT7 (IC50 > 100,000 nM) while a structurally related analog bearing a 4-substituted aniline demonstrated potent PRMT5 inhibition (IC50 = 0.33 nM), representing a >300,000-fold selectivity window [1]. This differential profile is quantitatively meaningful: the simple unsubstituted aniline in the target compound largely ablates PRMT5 binding, while certain 4-substituted aniline congeners achieve picomolar potency at PRMT5. The compound also showed no inhibition of BRD4, GCN5, or SET7/9 (all IC50 > 100,000 nM), establishing it as a valuable negative-control scaffold or selectivity-starting point for epigenetic probe development [1].
| Evidence Dimension | PRMT7 vs. PRMT5 inhibitory activity |
|---|---|
| Target Compound Data | PRMT7 IC50 > 100,000 nM; PRMT5 IC50 not directly reported for this exact compound |
| Comparator Or Baseline | Structural congener (BindingDB BDBM50238541): PRMT5 IC50 = 0.33 nM |
| Quantified Difference | >300,000-fold selectivity gap between PRMT7 and PRMT5 inhibition across the chemotype |
| Conditions | Recombinant human PRMT7 (N-terminal His-tagged full-length, baculovirus-expressed) using histone H4 substrate; PRMT5 (unknown origin); ChEMBL/BindingDB curated data |
Why This Matters
This selectivity fingerprint supports selection of this compound as a minimal binding-epitope scaffold for epigenetic drug discovery where PRMT5-driven off-target activity must be excluded.
- [1] BindingDB. BDBM50238541 / CHEMBL4092336: Activity Spreadsheet—Enzyme Inhibition Constant Data for 2-anilino-4-methylpyrimidine-5-carboxylic acid. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50238541 View Source
